

1-Benzofuran-6-amine: A Comprehensive Technical Review of a Promising Pharmacological Scaffold

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzofuran-6-amine**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a well-established "privileged scaffold" in medicinal chemistry.^[1] First synthesized in 1870, derivatives of this core structure are prevalent in numerous natural products and synthetic therapeutic agents, exhibiting a vast range of biological activities.^{[1][2]} These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, making the benzofuran nucleus a focal point for drug discovery and development.^[3] ^[4]^[5]^[6] This technical guide provides a comprehensive review of the literature concerning **1-Benzofuran-6-amine** and its related derivatives, focusing on synthesis, biological activities, and therapeutic potential, with an emphasis on the core requirements of data presentation, experimental protocols, and pathway visualization.

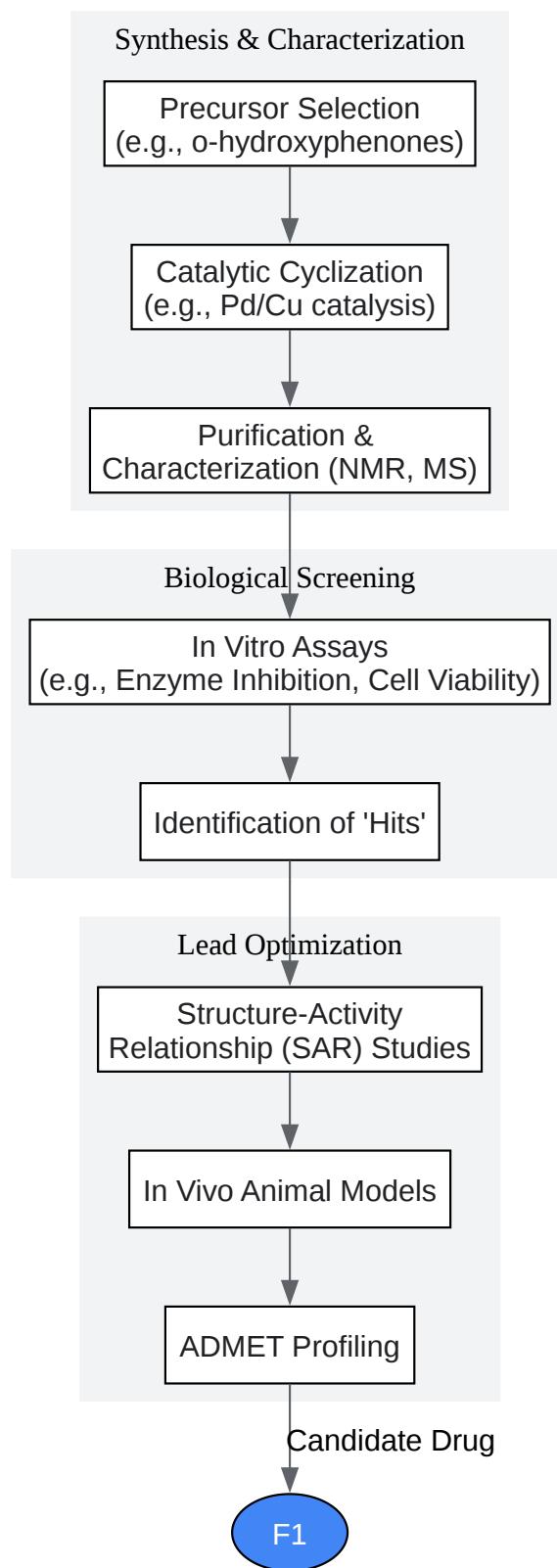
Synthesis and Chemical Properties

The synthesis of the benzofuran scaffold is a subject of extensive research, with numerous methodologies developed to allow for versatile substitution and fine-tuning of pharmacological properties.^[1] While specific protocols for **1-Benzofuran-6-amine** require access to detailed primary literature, general synthetic strategies for the benzofuran core are well-documented.

Key Synthetic Strategies:

- Palladium-Copper Catalyzed Reactions: One-pot syntheses involving Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by intramolecular cyclization, are powerful methods for constructing substituted benzofurans.[1][7]
- Intramolecular Cyclization: Ruthenium-catalyzed cycloisomerization of specific alcohol precursors can afford benzofurans with high chemo- and regioselectivity.[8]
- Tandem Cyclization Reactions: Efficient cascade or tandem cyclization strategies have been developed to synthesize complex benzofuran derivatives, such as aminobenzofuran spiroindanone, from substrates like ortho-hydroxy α -aminosulfones.[5]
- Classical Methods: The Perkin rearrangement, involving the reaction of a coumarin intermediate with potassium hydroxide, was one of the first methods used to prepare the benzofuran ring, then known as coumarone.[2][9]

A generalized workflow for the synthesis and evaluation of benzofuran derivatives, a common practice in drug discovery, is outlined below.



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General drug discovery workflow for benzofuran derivatives.

Biological Activities and Therapeutic Applications

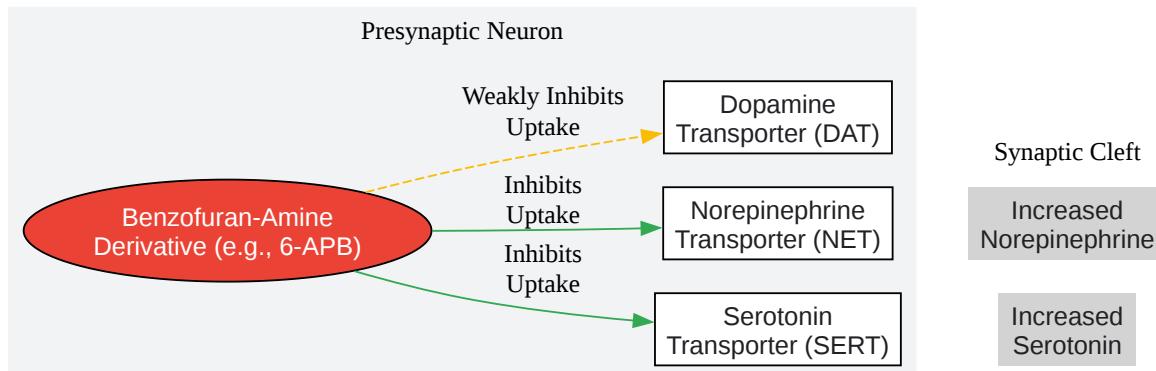
Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities. While specific quantitative data for **1-Benzofuran-6-amine** is sparse in publicly accessible literature, studies on closely related analogues, particularly 6-aminopropyl-benzofuran (6-APB), provide significant insight into the potential biological profile.

Neuroprotection and Central Nervous System (CNS) Activity

Benzofuran derivatives have been identified as promising agents for neurodegenerative diseases.

- **Neuroprotection:** A series of benzofuran derivatives were found to have neuroprotective activity, acting in collaboration with Insulin-Like Growth Factor 1 (IGF-1) in primary neural cell assays.[10]
- **ROCK Inhibition:** A specific benzofuran derivative, MBPTA, was identified as a novel Rho-associated protein kinase (ROCK) inhibitor. It demonstrated protective effects against MPP+-induced oxidative stress and cell death in SH-SY5Y neuroblastoma cells, a common model for Parkinson's disease research.[11] The mechanism involves the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) generation, alongside the activation of the PI3K/Akt survival signaling pathway.[11]
- **Psychoactive Properties:** Certain benzofuran derivatives, such as 6-(2-aminopropyl)benzofuran (6-APB), are structurally similar to MDMA and act as psychoactive substances.[12] These compounds function as indirect monoamine agonists, inhibiting the uptake of norepinephrine (NA) and serotonin (5-HT) more than dopamine (DA).[12][13] They also interact with various serotonin receptors, including 5-HT2A and 5-HT2B.[12][13][14]

The interaction of these psychoactive benzofuran amines with monoamine transporters is a key aspect of their mechanism.



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Mechanism of psychoactive benzofuran derivatives on monoamine transporters.

Antimicrobial and Antifungal Activity

The benzofuran scaffold is a component of many potent antimicrobial agents.

- **Antibacterial:** Various synthesized benzofuran derivatives have been tested against both Gram-positive and Gram-negative bacteria.[15] For instance, certain benzofuran ketoxime derivatives showed high activity against *S. aureus* (MIC = 0.039 μ g/mL).[6] Other studies have identified benzofurans as inhibitors of DNA gyrase B in *Mycobacterium tuberculosis*, with lead compounds showing IC₅₀ values in the low micromolar range.[6]
- **Antifungal:** Griseofulvin is a well-known natural antifungal drug containing a benzofuran moiety.[2] Synthesized benzofuran-5-ol derivatives have also shown potent antifungal activity, completely inhibiting the growth of various fungal species at MIC levels of 1.6-12.5 μ g/mL.[6]

Anticancer Activity

Benzofuran derivatives are actively being investigated as anticancer agents.

- **Pim-1 Inhibition:** Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[16] X-

ray crystallography has revealed key salt-bridge and hydrogen bond interactions responsible for this inhibition.[16]

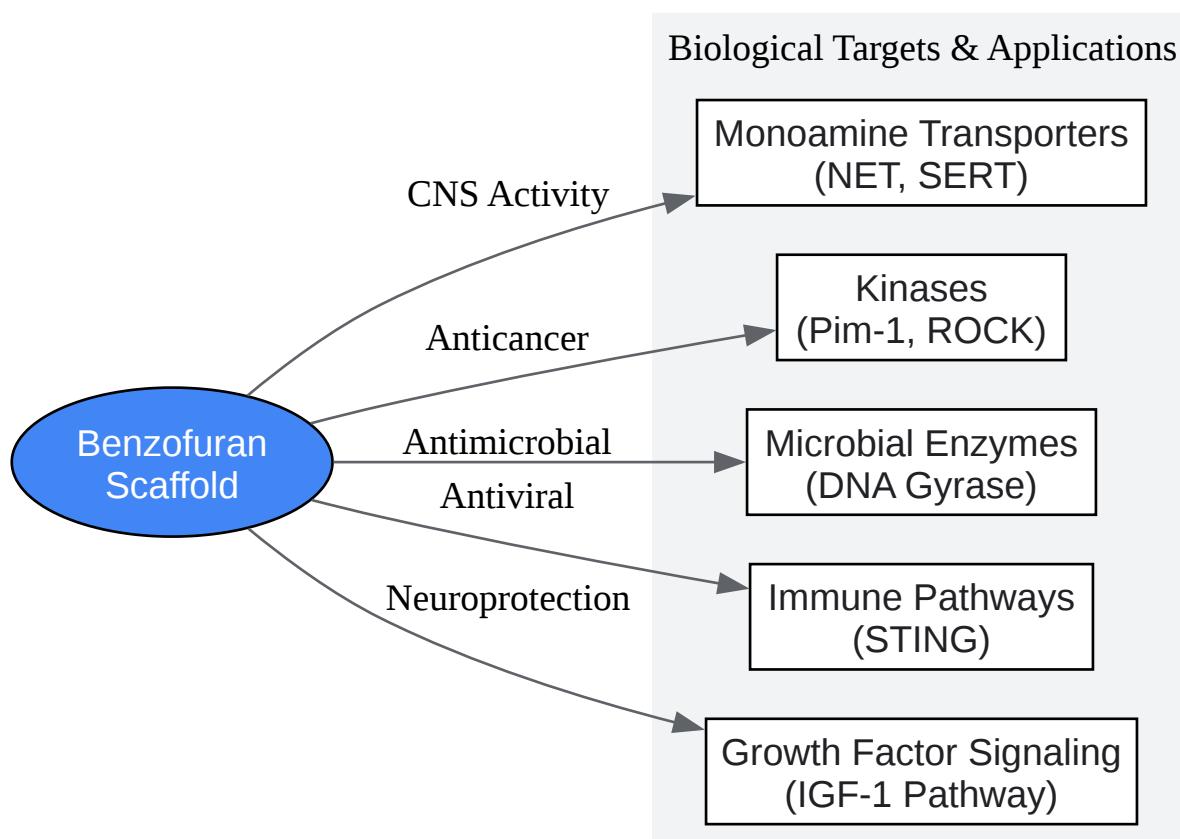
- Antiproliferative Effects: Benzofurans with N-aryl piperazine derivatives have shown selective inhibition of human lung cancer (A549) and gastric cancer (SGC7901) cell lines, with IC₅₀ values as low as 0.12 μM.[4]

Antiviral Activity

Recent studies have highlighted the potential of benzofurans as broad-spectrum antiviral agents.

- STING Agonism: A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[17] Activation of this pathway leads to the induction of Type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections. These compounds demonstrated an inhibitory effect on the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2.[17]

The diverse biological targets of the benzofuran scaffold underscore its therapeutic versatility.



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Diverse biological targets of benzofuran-based compounds.

Quantitative Data and Experimental Protocols

A core requirement for drug development is the rigorous quantification of biological activity and the standardization of experimental protocols. While a comprehensive, centralized database for **1-Benzofuran-6-amine** is not publicly available, the literature on its analogues provides examples of the data and methods employed.

Summary of Quantitative Data Types Found in Literature:

| Data Type | Application | Example Compounds | Reference |
|-----------------------|--|--------------------------|-----------|
| IC ₅₀ (µM) | Enzyme Inhibition, Transporter Binding | Pim-1 Inhibitors, 6-APB | [12][16] |
| MIC (µg/mL) | Antimicrobial Activity | Benzofuran Ketoximes | [6] |
| EC ₅₀ (µM) | Receptor Activation | Psychoactive Benzofurans | [12][13] |

| Yield (%) | Chemical Synthesis | Various Benzofuran Derivatives | [7] |

Key Experimental Protocols Cited:

- Monoamine Transporter Assays: The effects of benzofuran derivatives on human norepinephrine (NA), dopamine (DA), and serotonin (5-HT) transporters are typically assessed using HEK 293 cells that are engineered to express the respective transporters. [12][13] Inhibition of uptake is measured using radiolabeled or fluorescent substrates.
- Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is often determined using the microdilution method, where various concentrations of the compound are tested against bacterial and fungal strains in multi-well plates.[6]
- In Vitro Kinase Assays: The inhibitory activity against specific kinases like Pim-1 is measured using enzymatic assays that quantify the phosphorylation of a substrate, often detected via fluorescence or luminescence.[16]
- Cell Viability and Apoptosis Assays: To assess anticancer or neuroprotective effects, researchers use assays like the MTT assay to measure cell viability and flow cytometry or nuclear staining (e.g., with DAPI) to quantify apoptosis in cell lines such as SH-SY5Y or A549.[4][11]
- STING Activation Assay: The ability of compounds to activate the STING pathway can be measured using a gene reporter assay where a luciferase gene is placed under the control of the human IFN-β promoter in cells expressing STING.[17]

Conclusion and Future Directions

The benzofuran scaffold, including derivatives such as **1-Benzofuran-6-amine**, represents a highly fertile ground for the discovery of new therapeutic agents.^[1] The synthetic versatility of this heterocyclic system allows for the creation of vast libraries of compounds with diverse pharmacological profiles.^{[1][7]} The extensive research into their biological activities has confirmed their potential in treating a wide array of human diseases, from microbial infections and cancer to neurodegenerative disorders.

Future research will likely focus on:

- Structure-Activity Relationship (SAR) Studies: Further optimization of lead compounds through systematic chemical modification to improve potency, selectivity, and pharmacokinetic properties.
- Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by novel benzofuran derivatives.
- Computational Modeling: Utilizing in silico methods to guide the design of new derivatives with enhanced affinity for their biological targets.

For researchers and drug development professionals, a thorough investigation of specialized chemical and pharmacological databases such as SciFinder, Reaxys, and PubMed is recommended to access the full breadth of primary research, including detailed experimental protocols and comprehensive quantitative data, necessary to advance this promising class of compounds.

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- To cite this document: BenchChem. [1-Benzofuran-6-amine: A Comprehensive Technical Review of a Promising Pharmacological Scaffold]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018076#comprehensive-literature-review-of-1-benzofuran-6-amine-studies>]

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